Cas no 22117-84-6 (3-cyano-4-methoxybenzene-1-sulfonamide)

3-cyano-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 3-cyano-4-methoxy-
- 3-cyano-4-methoxybenzene-1-sulfonamide
- EN300-8664483
- SB79309
- 22117-84-6
- 3-Cyano-4-methoxybenzenesulfonamide
- GS1146
-
- MDL: MFCD18394202
- インチ: InChI=1S/C8H8N2O3S/c1-13-8-3-2-7(14(10,11)12)4-6(8)5-9/h2-4H,1H3,(H2,10,11,12)
- InChIKey: MFBSRCLGOVIYSM-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)S(=O)(=O)N)C#N
計算された属性
- せいみつぶんしりょう: 212.02564
- どういたいしつりょう: 212.02556330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- PSA: 93.18
3-cyano-4-methoxybenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8664483-1g |
3-cyano-4-methoxybenzene-1-sulfonamide |
22117-84-6 | 1g |
$1043.0 | 2023-09-02 | ||
Enamine | EN300-8664483-2.5g |
3-cyano-4-methoxybenzene-1-sulfonamide |
22117-84-6 | 95% | 2.5g |
$2043.0 | 2024-05-21 | |
Enamine | EN300-8664483-0.05g |
3-cyano-4-methoxybenzene-1-sulfonamide |
22117-84-6 | 95% | 0.05g |
$876.0 | 2024-05-21 | |
Enamine | EN300-8664483-0.5g |
3-cyano-4-methoxybenzene-1-sulfonamide |
22117-84-6 | 95% | 0.5g |
$1001.0 | 2024-05-21 | |
Enamine | EN300-8664483-10.0g |
3-cyano-4-methoxybenzene-1-sulfonamide |
22117-84-6 | 95% | 10.0g |
$4483.0 | 2024-05-21 | |
Alichem | A015001200-1g |
3-Cyano-4-methoxybenzenesulfonamide |
22117-84-6 | 97% | 1g |
$1460.20 | 2023-09-02 | |
Enamine | EN300-8664483-1.0g |
3-cyano-4-methoxybenzene-1-sulfonamide |
22117-84-6 | 95% | 1.0g |
$1043.0 | 2024-05-21 | |
Alichem | A015001200-500mg |
3-Cyano-4-methoxybenzenesulfonamide |
22117-84-6 | 97% | 500mg |
$790.55 | 2023-09-02 | |
Enamine | EN300-8664483-0.1g |
3-cyano-4-methoxybenzene-1-sulfonamide |
22117-84-6 | 95% | 0.1g |
$917.0 | 2024-05-21 | |
Enamine | EN300-8664483-0.25g |
3-cyano-4-methoxybenzene-1-sulfonamide |
22117-84-6 | 95% | 0.25g |
$959.0 | 2024-05-21 |
3-cyano-4-methoxybenzene-1-sulfonamide 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
3-cyano-4-methoxybenzene-1-sulfonamideに関する追加情報
Benzenesulfonamide, 3-cyano-4-methoxy- (CAS No. 22117-84-6): An Overview of Its Properties and Applications
Benzenesulfonamide, 3-cyano-4-methoxy- (CAS No. 22117-84-6) is a versatile compound with a wide range of applications in the fields of medicinal chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique structural features, has garnered significant attention due to its potential therapeutic properties and its role in the synthesis of more complex molecules.
The chemical structure of Benzenesulfonamide, 3-cyano-4-methoxy- consists of a benzene ring substituted with a sulfonamide group at the para position, a cyano group at the meta position, and a methoxy group at the ortho position. This arrangement confers the molecule with specific electronic and steric properties that make it an attractive candidate for various chemical reactions and biological studies.
In recent years, there has been a growing interest in the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders. Benzenesulfonamide, 3-cyano-4-methoxy- has shown promise as a lead compound in several drug discovery programs. Its sulfonamide moiety is known for its ability to form hydrogen bonds and interact with biological targets, while the cyano and methoxy groups contribute to its overall hydrophobicity and electronic properties.
One of the key areas where Benzenesulfonamide, 3-cyano-4-methoxy- has been extensively studied is in the field of anticancer research. Several studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported that Benzenesulfonamide, 3-cyano-4-methoxy- effectively inhibited the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.
Beyond its potential as an anticancer agent, Benzenesulfonamide, 3-cyano-4-methoxy- has also been explored for its anti-inflammatory properties. Inflammation is a critical component of many diseases, including arthritis and inflammatory bowel disease (IBD). Research has shown that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of nuclear factor-kappa B (NF-κB). This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its biological activities, Benzenesulfonamide, 3-cyano-4-methoxy- is also valued for its synthetic utility. The presence of multiple functional groups on the benzene ring allows for a wide range of chemical modifications, making it an excellent starting material for the synthesis of more complex molecules. For example, it can be used as a building block in the preparation of novel sulfonamides with enhanced pharmacological properties.
The physical and chemical properties of Benzenesulfonamide, 3-cyano-4-methoxy- have been well-characterized through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have provided detailed insights into its molecular structure and behavior in different solvents and environments. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination.
In conclusion, Benzenesulfonamide, 3-cyano-4-methoxy- (CAS No. 22117-84-6) is a multifaceted compound with significant potential in both research and industrial applications. Its unique chemical structure and biological activities make it an important molecule for further investigation in drug discovery and materials science. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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